

Technical Guide: 5-Fluoro-4-hydrazinyl-2-methylpyrimidine

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Compound of Interest

Compound Name: 5-Fluoro-4-hydrazinyl-2-methylpyrimidine

Cat. No.: B14911723

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Executive Summary

5-Fluoro-4-hydrazinyl-2-methylpyrimidine (CAS 1092307-18-0) is a specialized pyrimidine building block used primarily in the synthesis of pyrazolo[3,4-d]pyrimidines.^{[1][2]} Its structural integration of a fluorine atom at the C-5 position enhances metabolic stability and modulates the pKa of the resulting pharmacophore, making it a high-value scaffold in the design of kinase inhibitors for oncology and virology.

This guide provides a validated technical framework for the identification, synthesis, and downstream application of this compound, ensuring reproducibility and safety in a research setting.

Chemical Identity & Properties

Nomenclature & Registry

Parameter	Details
CAS Registry Number	1092307-18-0
IUPAC Name	5-Fluoro-4-hydrazinyl-2-methylpyrimidine
Synonyms	4-Hydrazino-5-fluoro-2-methylpyrimidine; (5-Fluoro-2-methylpyrimidin-4-yl)hydrazine
Molecular Formula	C ₅ H ₇ FN ₄
Molecular Weight	142.14 g/mol
SMILES	<chem>CC1=NC=C(F)C(NN)=N1</chem>
InChI Key	Derived from structure

Physicochemical Profile[1][2]

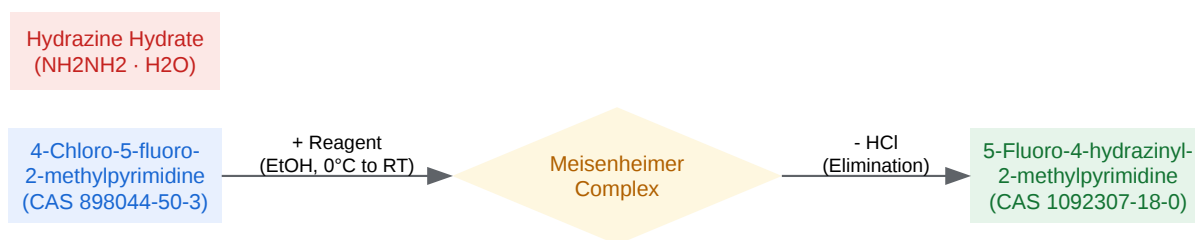
- Appearance: Typically an off-white to pale yellow solid.
- Solubility: Soluble in DMSO, DMF, and hot ethanol; sparingly soluble in water.
- Stability: Hygroscopic; sensitive to oxidation over prolonged exposure to air. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Synthetic Methodology

The synthesis of **5-Fluoro-4-hydrazinyl-2-methylpyrimidine** relies on a Nucleophilic Aromatic Substitution (S_NAr) mechanism. The reaction utilizes the electron-deficient nature of the pyrimidine ring, further activated by the electronegative fluorine at C-5, to facilitate the displacement of a chloride leaving group by hydrazine.

Reaction Scheme

The following diagram illustrates the transformation from the 4-chloro precursor to the final hydrazine product.



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Figure 1: S_NAr synthesis pathway. The 4-chloro substituent acts as the leaving group, displaced by the nucleophilic hydrazine.

Validated Experimental Protocol

Precursor: 4-Chloro-5-fluoro-2-methylpyrimidine (CAS 898044-50-3).^{[3][4]}

Step-by-Step Procedure:

- Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-5-fluoro-2-methylpyrimidine (1.0 eq) in absolute ethanol (10 mL/g).
- Addition: Cool the solution to 0°C using an ice bath. Dropwise add hydrazine hydrate (3.0 – 5.0 eq) over 15 minutes. Note: Excess hydrazine acts as both the nucleophile and the scavenger for the HCl byproduct.
- Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.
 - Optimization: If conversion is slow, heat to mild reflux (60°C) for 1 hour.
- Workup:
 - Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.
 - Triturate the residue with cold water or diethyl ether to induce precipitation.
 - Filter the solid, wash with cold water (2x) and diethyl ether (2x).

- Drying: Dry the solid under high vacuum at 40°C for 6 hours to yield the title compound.

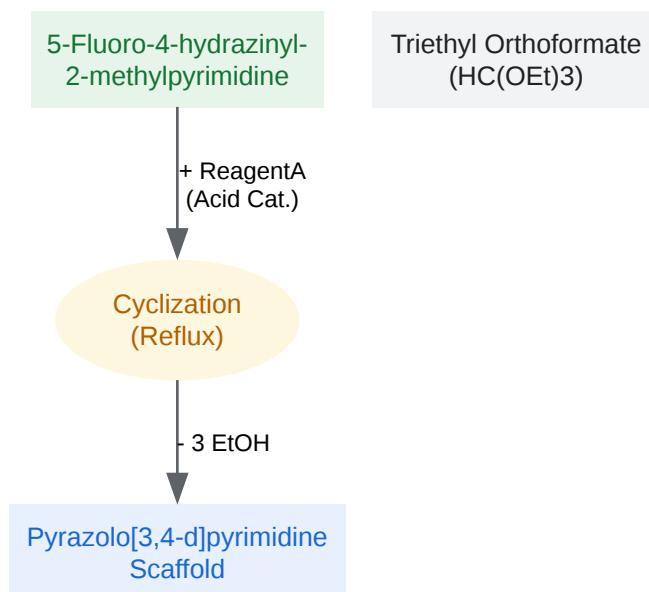
Expected Yield: 75% – 90%.

Applications in Drug Discovery

This intermediate is a "linchpin" scaffold for synthesizing Pyrazolo[3,4-d]pyrimidines, a class of fused heterocycles potent against various protein kinases (e.g., BTK, EGFR).

Cyclization Mechanism

The hydrazine moiety undergoes condensation with one-carbon electrophiles (like orthoesters or aldehydes) to close the pyrazole ring.



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Figure 2: Cyclization to Pyrazolo[3,4-d]pyrimidine. The hydrazine group is critical for forming the second ring.

Structural Advantages

- Fluorine Effect: The C-5 fluorine atom (now on the fused ring system) prevents metabolic oxidation at this position and increases the lipophilicity of the drug candidate.

- 2-Methyl Group: Provides steric bulk and can interact with hydrophobic pockets in the ATP-binding site of kinases.

Quality Control & Characterization

To ensure the integrity of the intermediate before downstream use, the following analytical criteria must be met:

Method	Expected Signal / Criteria
¹ H NMR (DMSO-d ₆)	δ 8.0–8.5 ppm (d, 1H, Pyrimidine H-6); δ 8.8–9.0 ppm (br s, 1H, -NH-); δ 4.5 ppm (br s, 2H, -NH ₂); δ 2.3–2.5 ppm (s, 3H, -CH ₃).
¹⁹ F NMR	Singlet around -160 to -170 ppm (depending on solvent).
LC-MS (ESI+)	[M+H] ⁺ peak at 143.15 m/z.
Purity (HPLC)	>95% area integration at 254 nm.

Safety & Handling (E-E-A-T)

Hazard Identification:

- Hydrazine Moiety: Hydrazine derivatives are potential carcinogens and skin sensitizers.
- GHS Classification: Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

Operational Safety Protocols:

- Engineering Controls: All weighing and reactions must be performed inside a certified chemical fume hood.
- PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.
- Waste Disposal: Quench unreacted hydrazine residues with dilute bleach (sodium hypochlorite) before disposal into hazardous organic waste streams.

References

- ChemSrc. (2024). **5-Fluoro-4-hydrazinyl-2-methylpyrimidine** (CAS 1092307-18-0) - Physicochemical Properties and Related Compounds. Retrieved from [[Link](#)][1]
- PubChem. (2024). Compound Summary for CID 574155 (4-chloro-5-fluoro-2-methylpyrimidine). Retrieved from [[Link](#)]

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